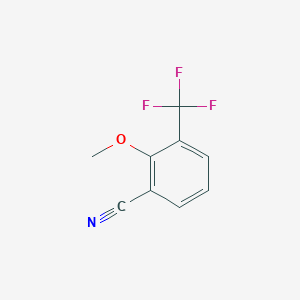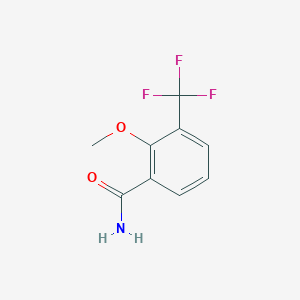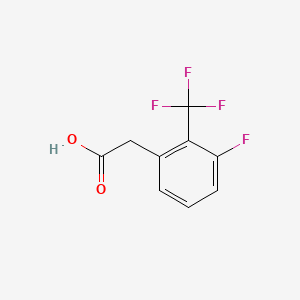
1-trityl-1H-1,2,4-triazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde typically involves a two-step process. The first step is the copper-catalyzed azide-alkyne cycloaddition reaction, which forms the triazole ring. This reaction involves the use of azides and propargyl alcohol or acetal-protected propargyl aldehydes . The second step involves the oxidation or hydrolysis of the intermediate product to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1-Trityl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted triazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Trityl-1H-1,2,4-triazole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various triazole derivatives, which are important in organic synthesis and medicinal chemistry.
Biology: The compound is used in the modification of peptides and proteins, enabling site-specific conjugation of functional molecules such as fluorophores, biotin, and polyethylene glycol.
Medicine: Triazole derivatives, including this compound, have shown potential as antiproliferative agents against cancer cells.
Industry: The compound is used in the development of pharmaceutical conjugates, bioimaging reagents, and medical diagnostics.
作用機序
The mechanism of action of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can modify the N-terminus of proteins, which is an attractive site for specific chemical modification due to its unique position in proteins . This modification can alter the function of the protein, enabling the development of protein-based materials and pharmaceutical conjugates .
類似化合物との比較
1-Trityl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other similar compounds, such as:
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is used as a precursor for preparing nucleoside analogues and has applications in medicinal chemistry.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: These analogues are potent inhibitors of cyclin-dependent kinases and have shown antiproliferative effects against cancer cells.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound is used in coordination chemistry and has applications in the synthesis of imine derivatives.
The uniqueness of this compound lies in its ability to undergo specific chemical modifications and its wide range of applications in various fields.
特性
IUPAC Name |
1-trityl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-16-21-23-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVUTTVPKVLGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)
![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)












